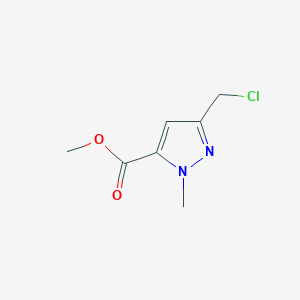
5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
Descripción general
Descripción
5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester is a chemical compound . It is a solid substance with a beige appearance . This compound is not intended for human or veterinary use, but for research purposes only.
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The molecular formula of 5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester is C7H9ClN2O2 . The molecular weight of this compound is 188.61 g/mol .
Chemical Reactions Analysis
The compound is an antagonist for the cytosolic aryl hydrocarbon receptor (AhR) transcription factor . It exerts a ligand-selective antagonism and is more effective on halogenated aromatic hydrocarbons .
Physical And Chemical Properties Analysis
The compound is a solid substance with a beige appearance . The solubility, boiling point, melting point, and flash point are not available .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyrazole derivatives, including compounds related to 5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, have been synthesized and investigated for their structural and chemical properties. For instance, the synthesis, crystal structure, and computational study of pyrazole derivatives have been explored to understand their stability and reactivity, providing a foundation for further chemical modifications and applications in various fields, including medicinal chemistry and materials science (Shen et al., 2012).
Biological Activity
- Pyrazole derivatives have been evaluated for their potential biological activities. For example, novel comenic acid derivatives containing isoxazole and isothiazole moieties, synthesized from pyrazole precursors, exhibited synergistic effects with antitumor drugs in bioassays, suggesting their utility in chemotherapy (Kletskov et al., 2018). Such studies highlight the importance of pyrazole derivatives in the development of new therapeutic agents.
Corrosion Inhibition
- The application of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid has been documented. Compounds based on pyrazole chemistry have been shown to significantly reduce the corrosion rate, demonstrating their potential as effective corrosion inhibitors (Herrag et al., 2007). This research suggests potential industrial applications in protecting metal surfaces against corrosive environments.
Molecular Interactions and Stability
- The study of molecular interactions and stability of pyrazole ester derivatives, including the effects of substituents on the electronic properties and interactions with molecules like acetone, provides insights into the design of new materials with specific functionalities. For example, selective induced polarization through electron transfer in acetone and pyrazole ester derivatives highlights the significance of molecular design in achieving desired chemical properties (Tewari et al., 2014).
Advanced Materials and Catalysis
- Pyrazole derivatives are also explored in the context of advanced materials and catalysis. The microwave-assisted synthesis of novel pyrazole methyl esters under solvent-free conditions exemplifies the efficient production of these compounds, which could be beneficial in various catalytic and material science applications (Martins et al., 2006).
Propiedades
IUPAC Name |
methyl 5-(chloromethyl)-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-10-6(7(11)12-2)3-5(4-8)9-10/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFQFCXMOGAZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



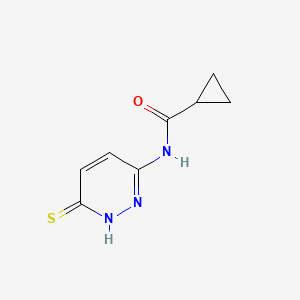
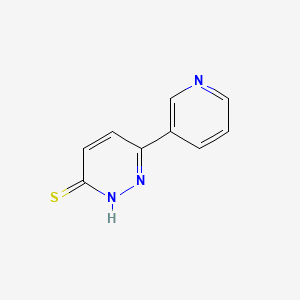
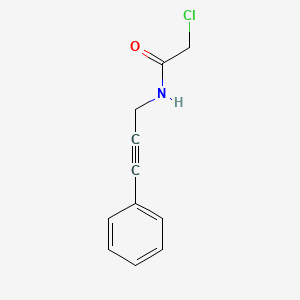
![2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide](/img/structure/B1425051.png)
![Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1425052.png)
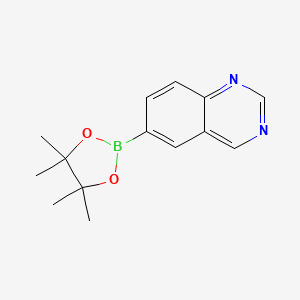
![2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B1425056.png)
![1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1425057.png)
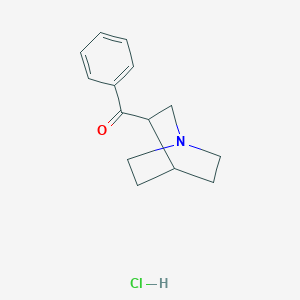
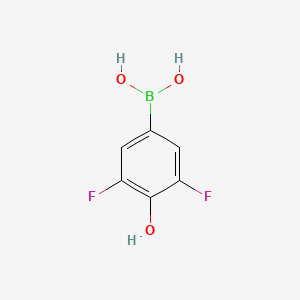
![2-[3-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B1425061.png)
![6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B1425064.png)
![4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1425065.png)
![2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1425066.png)